5-Bromo-1-methyl-1H-indazole-3-carboxylic acid
Description
Historical Context of Indazole Chemistry
The historical development of indazole chemistry traces back to the pioneering work of scientist Emil Fischer, who first defined indazole as a "pyrazole ring fused with the benzene ring". This foundational understanding established the structural framework that would later encompass derivatives such as this compound. The evolution of indazole chemistry has been marked by significant milestones in understanding the tautomeric nature of these compounds, with researchers identifying that indazoles can exist in three distinct tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. The predominance of the 1H-indazole tautomeric form, which is thermodynamically more stable than its counterparts, has shaped the development of synthetic strategies and applications for indazole derivatives.
The historical significance of indazole compounds extends beyond purely academic interest, as these heterocyclic structures have demonstrated remarkable biological activities across diverse therapeutic areas. The development of synthetic methodologies for indazole derivatives, including brominated variants, has been driven by their recognized potential in medicinal chemistry applications. Early synthetic approaches, such as the Cadogan reaction developed for indazole synthesis, provided foundational methods that continue to influence contemporary research. The historical progression from basic indazole structures to more complex derivatives like this compound reflects the ongoing evolution of heterocyclic chemistry and its applications in drug discovery.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research stems from its multifaceted role as both a synthetic intermediate and a biologically active compound. Indazole derivatives, including this specific brominated variant, have attracted considerable attention from chemists due to their unique chemical and biological features. The compound serves as a critical building block in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents and other therapeutic drugs. This versatility as a synthetic intermediate stems from the reactivity of both the bromine substituent and the indazole ring system, enabling a variety of chemical transformations for the synthesis of more complex molecules.
Research investigations have revealed that indazole derivatives display a broad variety of biological activities, making them valuable subjects for drug discovery efforts. The specific structural features of this compound contribute to its significance in biochemical research, where it is used in studies investigating enzyme inhibition and receptor binding. These investigations help researchers understand biological pathways and develop targeted therapies for various diseases. The compound's unique chemical structure and properties have also led to exploration of its potential in creating novel materials, including polymers and coatings, demonstrating its versatility beyond pharmaceutical applications.
The research significance is further enhanced by the compound's role in analytical chemistry, where it acts as a standard in chromatography and other analytical techniques, aiding in the accurate quantification of similar compounds in complex mixtures. Additionally, investigations into its potential use in developing new agrochemicals contribute to more effective pest control solutions in agriculture, showcasing the broad applicability of this heterocyclic compound across multiple research domains.
Chemical Classification and Nomenclature
This compound belongs to the indazole class of compounds, which are bicyclic compounds containing both nitrogen and carbon atoms. The systematic nomenclature of this compound reflects its structural complexity, with each component of the name corresponding to specific molecular features. The "5-bromo" designation indicates the presence of a bromine atom at the fifth position of the indazole ring system, while "1-methyl" specifies the methylation at the nitrogen atom in position 1. The "3-carboxylic acid" component identifies the carboxylic acid functional group attached at position 3 of the indazole core structure.
The molecular formula C9H7BrN2O2 provides a concise representation of the compound's atomic composition, with a molecular weight of approximately 255.07 grams per mole. The structural representation can be expressed through various chemical notation systems, including the Simplified Molecular Input Line Entry System (SMILES) notation: CN1C2=C(C=C(C=C2)Br)C(=N1)C(=O)O. This notation system provides a linear representation of the three-dimensional molecular structure, facilitating computational analysis and database searches.
| Property | Value |
|---|---|
| Molecular Formula | C9H7BrN2O2 |
| SMILES Notation | CN1C2=C(C=C(C=C2)Br)C(=N1)C(=O)O |
| InChI Key | PRXFQVZMBVERDQ-UHFFFAOYSA-N |
| Compound Classification | Heterocyclic aromatic organic compound |
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature system provides standardized naming conventions that ensure consistency across scientific literature and databases. The classification of this compound as a heterocyclic aromatic organic compound reflects its fundamental chemical nature, characterized by the presence of nitrogen heteroatoms within a conjugated ring system. This classification is crucial for understanding the compound's chemical behavior, reactivity patterns, and potential applications in various research and industrial contexts.
Research Objectives and Scope
The research objectives surrounding this compound encompass multiple interdisciplinary areas, reflecting the compound's versatility and potential applications. Primary research objectives include the development of efficient synthetic methodologies for preparing this compound and its derivatives, with particular emphasis on addressing issues related to isomer formation and purification efficiency. Advanced synthetic approaches aim to overcome traditional challenges associated with direct methylation reactions of bromoindazole precursors, which often result in mixtures of regioisomers that require extensive purification procedures.
Contemporary research scope extends to exploring the compound's mechanism of action at the molecular level, particularly its interactions with various enzymes and proteins involved in kinase activity. Studies focus on understanding how the compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The research encompasses investigations into the compound's ability to inhibit protein kinases, which can lead to changes in cell cycle progression, apoptosis, and other critical cellular functions. These mechanistic studies provide foundational knowledge for potential therapeutic applications and drug development initiatives.
The scope of current research also includes comprehensive characterization of the compound's physical and chemical properties, including stability under various environmental conditions and reactivity profiles. Researchers are investigating the compound's behavior under different pH conditions, temperature ranges, and in the presence of various solvents and reagents. This characterization work is essential for determining optimal storage conditions, handling procedures, and reaction parameters for synthetic applications. Additionally, research objectives encompass the exploration of structure-activity relationships to guide the design of novel derivatives with enhanced biological activities or improved synthetic accessibility.
Future research directions include expanding the understanding of the compound's potential applications in material science, where its unique chemical structure may contribute to the development of novel polymers and specialized coatings. The research scope also extends to agricultural applications, where investigations focus on the compound's potential use in developing new agrochemicals with improved efficacy and environmental profiles. These diverse research objectives reflect the multidisciplinary nature of contemporary chemical research and the growing recognition of indazole derivatives as valuable compounds across multiple scientific and industrial domains.
Properties
IUPAC Name |
5-bromo-1-methylindazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-7-3-2-5(10)4-6(7)8(11-12)9(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXFQVZMBVERDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701249371 | |
| Record name | 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363380-96-4 | |
| Record name | 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1-methyl-1H-indazole-3-carboxylic acid | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid typically involves the bromination of 1-methyl-1H-indazole-3-carboxylic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution Products: Various substituted indazole derivatives.
Oxidation Products: Oxidized forms of the indazole ring.
Reduction Products: Reduced forms of the indazole ring.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-1-methyl-1H-indazole-3-carboxylic acid serves as a crucial building block in the development of pharmaceutical compounds. Its derivatives have been explored for their potential as inhibitors of various protein kinases and enzymes involved in cancer and other diseases. The presence of the bromine atom significantly enhances its reactivity, allowing for the development of targeted therapies.
Biological Assays
The compound is utilized in biological assays to study enzyme inhibition and biochemical processes. It has shown promise in modulating the activity of specific enzymes, making it a valuable tool in drug discovery and development. Researchers have employed this compound to investigate its effects on cellular pathways related to cancer and metabolic disorders.
Material Science
In material science, this compound can be incorporated into polymers to enhance properties such as thermal stability and conductivity. Its unique chemical structure allows it to be used in the formulation of advanced materials that require specific physical characteristics.
Agrochemicals
This compound has potential applications in the synthesis of agrochemicals, where it can be used to develop new pesticides or herbicides that target specific plant processes or pests.
Case Studies
Case Study 1: Enzyme Inhibition
Research has demonstrated that derivatives of this compound effectively inhibit specific kinases involved in cancer cell proliferation. These studies highlight its potential as a lead compound for developing novel anticancer agents.
Case Study 2: Material Development
In material science, experiments have shown that incorporating this compound into polymer matrices significantly enhances thermal stability compared to unmodified polymers. This finding suggests potential applications in high-performance materials for electronics.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid and its derivatives often involves the inhibition of specific enzymes or proteins. For instance, its derivative, 5-Bromo-1H-indazole-3-carboxylic acid ethyl ester, acts as a protein kinase inhibitor. This inhibition can interfere with signaling pathways involved in cell growth and proliferation, making it a potential candidate for cancer treatment .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid
- CAS No.: 1363380-96-4
- Molecular Formula : C₉H₇BrN₂O₂
- Molecular Weight : 255.07 g/mol .
Structural Features :
This compound features an indazole core substituted with a bromine atom at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position. The bromine atom enhances electrophilic substitution reactivity, while the carboxylic acid group provides hydrogen-bonding capability, influencing solubility and intermolecular interactions .
Physicochemical Properties :
- Boiling Point : 436.5±25.0 °C (estimated)
- Storage : Stable under dry conditions at 2–8°C .
- Purity : Commercially available at ≥95% purity .
Synthetic Utility :
The compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of pyrrolyl, thiophenyl, and aryl-substituted indazole derivatives .
Comparison with Structurally Similar Compounds
Ester Derivatives
Example :
- This compound methyl ester (CAS 885278-42-2)
- Molecular Formula : C₁₀H₉BrN₂O₂
- Key Differences :
- Reactivity : The methyl ester is more reactive in Suzuki couplings due to reduced steric hindrance compared to the free acid.
- Yield : Achieves 75% yield in coupling with 2-pyrroleboronic acid under Pd catalysis .
- Melting Point: 102–104°C (vs.
Positional Isomers
Example :
Indole vs. Indazole Analogs
Example :
- 5-Bromo-1-methyl-1H-indole-3-carboxylic acid (CAS 400071-95-6) Molecular Formula: C₁₀H₉BrNO₂ Key Differences:
- Core Structure : Indole lacks the N–N bond of indazole, reducing planarity and altering π-stacking interactions.
- Reactivity : Indole derivatives exhibit lower thermal stability (mp 133–134°C for related compounds) compared to indazoles .
Halogen-Substituted Variants
Example :
- 5-Bromo-7-fluoro-1H-indazole-3-carboxylic acid (CAS 1360953-31-6)
- Molecular Formula : C₈H₄BrFN₂O₂
- Key Differences :
- Electron-Withdrawing Effects : Fluorine at the 7-position increases acidity of the carboxylic acid group.
- Applications : Fluoro-substituted analogs are prioritized in drug discovery for improved metabolic stability .
Comparative Data Table
Biological Activity
5-Bromo-1-methyl-1H-indazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a protein kinase inhibitor. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Target and Mode of Action
The primary target of this compound is protein kinases, which play crucial roles in various cellular processes including growth, proliferation, and survival. By binding to the active site of these kinases, the compound inhibits their activity, preventing the phosphorylation of substrate proteins. This inhibition can lead to various cellular effects such as slowed cell growth, induced apoptosis, and altered cell differentiation.
Biochemical Pathways
The compound's action influences several biochemical pathways associated with cell signaling. These pathways are critical for regulating cell cycle progression and apoptosis, making this compound a potential candidate for therapeutic applications in cancer treatment.
Pharmacokinetics
This compound is likely to be absorbed in the gastrointestinal tract, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted through urine and feces. The pharmacokinetic profile is essential for understanding its efficacy and safety in clinical applications.
Cellular Effects
The inhibition of protein kinases by this compound results in profound effects on cellular functions:
- Cell Cycle Regulation : The compound can alter cell cycle progression by inhibiting key regulatory kinases.
- Apoptosis Induction : It has been shown to induce apoptosis in certain cancer cell lines by modulating pathways involving Bcl2 family proteins and the p53/MDM2 axis .
Dosage Effects
Research indicates that the biological effects of this compound vary with dosage in animal models. Lower doses effectively inhibit kinase activity with minimal toxicity, while higher doses may lead to adverse effects such as tissue damage.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound:
- In Vitro Studies : The compound exhibited significant antiproliferative effects against various cancer cell lines. For instance, it showed an IC50 value of 5.15 µM against K562 cells while maintaining selectivity for normal cells (IC50 = 33.2 µM) .
Structure-Activity Relationship (SAR)
Research on SAR has revealed that modifications at specific positions on the indazole ring can enhance or diminish biological activity. For example, substituents at the 4-position and 6-position have been shown to significantly affect inhibitory potency against various kinases .
This compound undergoes several chemical reactions:
| Type of Reaction | Description |
|---|---|
| Substitution Reactions | The bromine atom can be replaced with other functional groups via nucleophilic substitution. |
| Oxidation/Reduction | The compound can undergo oxidation to form oxides or reduction to yield reduced derivatives. |
Common reagents for these reactions include sodium hydroxide for substitution and potassium permanganate for oxidation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via bromination of 1-methyl-1H-indazole-3-carboxylic acid using bromine or bromide reagents in acidic media. For example, reacting the precursor in glacial acetic acid with a brominating agent (e.g., N-bromosuccinimide) at 80–100°C for 4–6 hours yields ~70–85% product . Solvent choice (e.g., acetic acid vs. methanol) and temperature significantly affect yields. Lower temperatures (e.g., 50°C) in methanol reduce side reactions but require longer reaction times (8–12 hours) .
| Reaction Condition | Yield | Purity |
|---|---|---|
| Glacial acetic acid, 80°C, 6h | 78% | >95% |
| Methanol, 50°C, 12h | 65% | 90% |
Q. How can the purity and structure of synthesized this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>95%) .
- NMR : and NMR to confirm substitution patterns (e.g., methyl group at N1, bromine at C5) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 257.984) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of this compound in further functionalization?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model electrophilic aromatic substitution (EAS) at the indazole core. The bromine atom directs incoming electrophiles to the para position (C7), while the methyl group at N1 sterically hinders C2 and C3 positions. Solvent effects (e.g., acetic acid) can be incorporated using the Polarizable Continuum Model (PCM) .
Q. How can contradictions in spectroscopic data (e.g., unexpected NOE correlations) be resolved during structural elucidation?
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguous NOE signals. For example, crystallographic data can confirm the planar geometry of the indazole ring and bromine orientation .
- Dynamic NMR : Variable-temperature NMR experiments (e.g., 25–100°C) to detect conformational flexibility or tautomerism that may explain anomalous peaks .
Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?
- Methodological Answer :
- Catalytic Systems : Use Pd(PPh)/XPhos in DMF at 120°C for Suzuki-Miyaura couplings, achieving >80% yield with aryl boronic acids .
- Microwave-assisted synthesis : Reduce reaction time (30 minutes vs. 12 hours) and improve regioselectivity by minimizing thermal degradation .
Q. How does the bromine substituent influence the compound’s potential as a kinase inhibitor scaffold?
- Methodological Answer : The bromine atom enhances hydrophobic interactions in kinase ATP-binding pockets. In vitro assays (e.g., fluorescence polarization) show IC values <1 μM for JAK2 inhibition when the bromine is retained. Methylation at N1 improves metabolic stability in hepatic microsomal studies (t > 60 minutes) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points (e.g., 290–292°C vs. 285–288°C)?
- Methodological Answer : Variations arise from polymorphic forms or residual solvents. Perform:
- DSC/TGA : Differential scanning calorimetry to identify polymorph transitions.
- Powder XRD : Compare diffraction patterns with literature data .
- Recrystallization : Use ethanol/water (9:1) to isolate the thermodynamically stable form .
Applications in Drug Discovery
Q. What in vitro assays are recommended for evaluating the biological activity of derivatives?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
